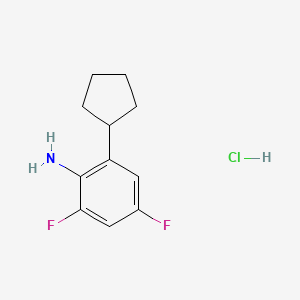
2-Cyclopentyl-4,6-difluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclopentyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride typically involves the introduction of cyclopentyl and fluorine groups onto an aniline derivative. One common method is through a series of substitution reactions, where the aniline derivative undergoes halogenation followed by nucleophilic substitution with cyclopentyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow methodologies to enhance efficiency and yield. These methods allow for better control over reaction conditions, reducing the risk of side reactions and improving the overall safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4,6-difluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
2-Cyclopentyl-4,6-difluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: A simpler derivative with only fluorine substitutions.
Cyclopentylamine: A compound with a cyclopentyl group but lacking the fluorine substitutions.
Uniqueness
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is unique due to the combination of cyclopentyl and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required .
Properties
Molecular Formula |
C11H14ClF2N |
|---|---|
Molecular Weight |
233.68 g/mol |
IUPAC Name |
2-cyclopentyl-4,6-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-5-9(7-3-1-2-4-7)11(14)10(13)6-8;/h5-7H,1-4,14H2;1H |
InChI Key |
WTTLKFLTXGXGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=C(C(=CC(=C2)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


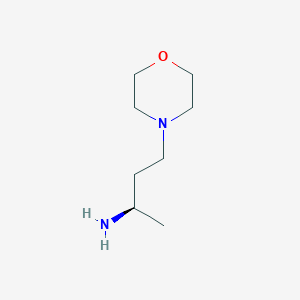
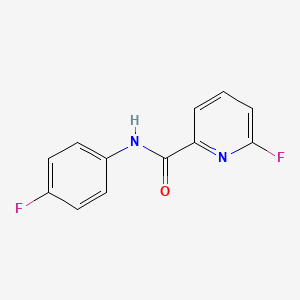
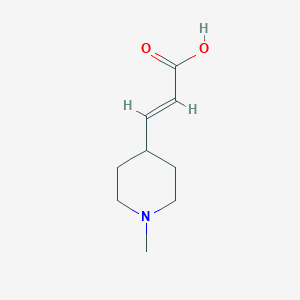
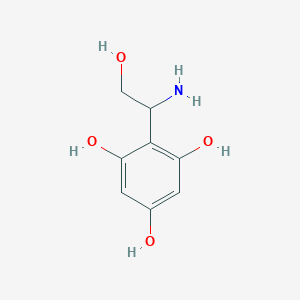
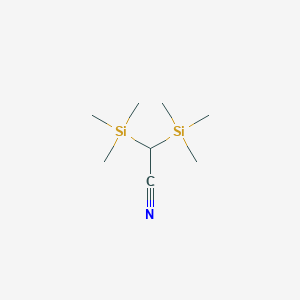
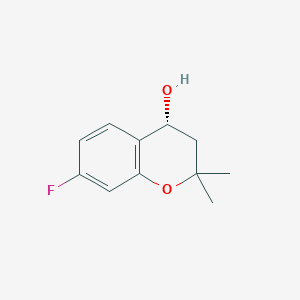
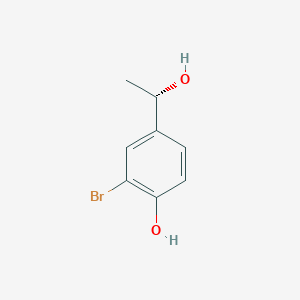
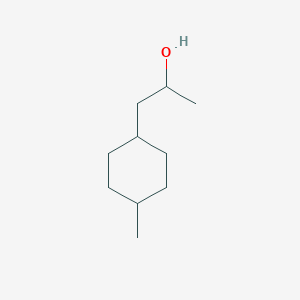
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
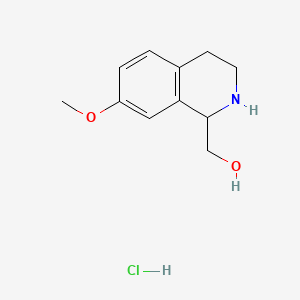
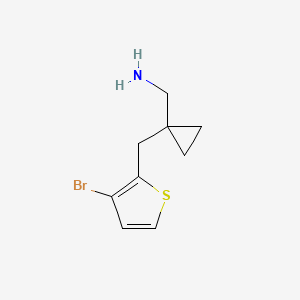
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
